molecular formula C11H14ClN5 B8306181 2-Amino-5-chloro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine

2-Amino-5-chloro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine

Cat. No. B8306181
M. Wt: 251.71 g/mol
InChI Key: PZFDYFCBTIVMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine is a useful research compound. Its molecular formula is C11H14ClN5 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

5-chloro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H14ClN5/c1-6(2)17-7(3)14-5-9(17)10-8(12)4-15-11(13)16-10/h4-6H,1-3H3,(H2,13,15,16)

InChI Key

PZFDYFCBTIVMTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine (Method 39 of WO 03/076436; 0.5 g, 2.3 mmol) and N-chlorosuccinimide (0.4 g, 3 mmol) in acetic acid (5 ml) was stirred at 65° C. under nitrogen for 2 hours. Then the reaction mixture was allowed to cool down to room temperature and the solvent was removed under vacuum. The crude was taken up in EtOAc and water then portions of solid potassium carbonate were added to this stirred biphasic solution until pH 8-9 was reached. The two layers were separated, the aqueous layer was extracted once with EtOAc then the organics were combined, washed with brine and dried. Removal of the solvent left a residue, which was purified on silica (MeOH/DCM/EtOAc, from 0/50/50 to 6/47/47). Triturating the foam in ether gave a white solid, which was filtered off. (0.49 g, 85%). NMR (CDCl3): 1.51 (d, 6H), 2.55 (s, 3H), 4.85 (septuplet, 1H), 5.01 (b s, 2H), 7.48 (s, 1H), 8.31 (s, 1H); m/z 252 (35Cl), 254 (37Cl); m/z 250 (35Cl), 252 (37Cl).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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